2-methyl-4-{2-oxo-2-[4-(propan-2-yloxy)phenyl]ethyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione
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Description
This compound is a benzoxazepine derivative. Benzoxazepines are a class of compounds containing a benzene ring fused to an oxazepine ring (a seven-membered ring containing one oxygen, one nitrogen, and five carbon atoms). They are used in various fields, including medicinal chemistry .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the benzoxazepine ring and the addition of the various substituents. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely involves a benzoxazepine core with various substituents. These include a methyl group, a 2-oxo-2-phenylethyl group, and a propan-2-yloxy group .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the benzoxazepine ring and the various substituents. The carbonyl group (C=O) in the 2-oxo-2-phenylethyl group could be a site of nucleophilic attack, and the aromatic ring could undergo electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of its substituents. These could include its solubility in various solvents, its melting and boiling points, and its spectral properties .Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-methyl-4-[2-oxo-2-(4-propan-2-yloxyphenyl)ethyl]-1,4-benzoxazepine-3,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO5/c1-13(2)26-16-10-8-15(9-11-16)18(23)12-22-20(24)14(3)27-19-7-5-4-6-17(19)21(22)25/h4-11,13-14H,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKZBLBLBCQQXNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C(=O)C2=CC=CC=C2O1)CC(=O)C3=CC=C(C=C3)OC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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